molecular formula C13H9N3O4 B11983407 Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- CAS No. 32041-64-8

Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)-

Cat. No.: B11983407
CAS No.: 32041-64-8
M. Wt: 271.23 g/mol
InChI Key: ITTSIMLWANMLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZALDEHYDE typically involves the diazotization of 4-nitroaniline followed by coupling with salicylaldehyde. The reaction is carried out in an acidic medium, often using hydrochloric acid, and requires careful temperature control to ensure the stability of the diazonium salt .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and improving the overall purity of the product .

Types of Reactions:

    Oxidation: The aldehyde group in 2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZALDEHYDE can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZALDEHYDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZALDEHYDE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The aldehyde group can form Schiff bases with amines, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

  • 2-HYDROXY-5-((4-METHOXYPHENYL)DIAZENYL)BENZALDEHYDE
  • 2-HYDROXY-5-((4-CHLOROPHENYL)DIAZENYL)BENZALDEHYDE
  • 2-HYDROXY-5-((4-AMINOPHENYL)DIAZENYL)BENZALDEHYDE

Comparison: 2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZALDEHYDE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can be reduced to an amine, providing a versatile handle for further chemical modifications. In contrast, the methoxy and chloro derivatives have different electronic properties, affecting their reactivity and applications .

Properties

CAS No.

32041-64-8

Molecular Formula

C13H9N3O4

Molecular Weight

271.23 g/mol

IUPAC Name

2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzaldehyde

InChI

InChI=1S/C13H9N3O4/c17-8-9-7-11(3-6-13(9)18)15-14-10-1-4-12(5-2-10)16(19)20/h1-8,18H

InChI Key

ITTSIMLWANMLRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C=O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.